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Compound of Interest

Compound Name: Boc-Asp(OtBu)-ONp

Cat. No.: B558375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-

(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly referred to as

Boc-Asp(OtBu)-ONp. Due to the limited availability of published, peer-reviewed spectroscopic

data for this specific compound, this guide presents expected values and representative data

from closely related analogues, such as Boc-Asp(OtBu)-OSu and other protected amino acids.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform

their own analyses.

Data Presentation
The following tables summarize the expected and representative spectroscopic data for Boc-
Asp(OtBu)-ONp and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following are predicted chemical shifts for Boc-Asp(OtBu)-ONp based on standard

values for similar protected amino acid structures. Experimental conditions can cause

variations.
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¹H NMR

(Proton)

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment

¹H ~ 8.25 Doublet (d) 2H
Aromatic protons

ortho to NO₂

¹H ~ 7.35 Doublet (d) 2H
Aromatic protons

meta to NO₂

¹H ~ 5.50 Doublet (d) 1H
NH (Amide

proton)

¹H ~ 4.70 Multiplet (m) 1H α-CH

¹H ~ 3.10
Doublet of

doublets (dd)
1H β-CH₂

¹H ~ 2.90
Doublet of

doublets (dd)
1H β-CH₂

¹H 1.48 Singlet (s) 9H OtBu C(CH₃)₃

¹H 1.45 Singlet (s) 9H Boc C(CH₃)₃
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¹³C NMR (Carbon)
Predicted Chemical Shift (δ,

ppm)
Assignment

¹³C ~ 170.0 α-C=O (Ester)

¹³C ~ 168.0 γ-C=O (Ester)

¹³C ~ 155.5 Urethane C=O (Boc)

¹³C ~ 155.0 Aromatic C-ONp

¹³C ~ 145.0 Aromatic C-NO₂

¹³C ~ 125.0 Aromatic CH meta to NO₂

¹³C ~ 122.0 Aromatic CH ortho to NO₂

¹³C ~ 83.0 OtBu C(CH₃)₃

¹³C ~ 80.5 Boc C(CH₃)₃

¹³C ~ 50.0 α-CH

¹³C ~ 37.0 β-CH₂

¹³C ~ 28.2 OtBu C(CH₃)₃

¹³C ~ 28.0 Boc C(CH₃)₃

Table 2: Infrared (IR) Spectroscopic Data

Note: The following are characteristic absorption bands expected for Boc-Asp(OtBu)-ONp.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibrational Mode

N-H (Amide) 3300 - 3400 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Ester, p-nitrophenyl) ~ 1760 - 1780 Stretching

C=O (Ester, t-butyl) ~ 1730 - 1740 Stretching

C=O (Urethane, Boc) ~ 1680 - 1700 Stretching

N-O (Nitro group) ~ 1520 - 1540 (asymmetric) Stretching

N-O (Nitro group) ~ 1340 - 1350 (symmetric) Stretching

C-O (Ester) 1000 - 1300 Stretching

Table 3: Mass Spectrometry (MS) Data

Note: The expected m/z values are based on the molecular weight of Boc-Asp(OtBu)-ONp
(C₁₉H₂₆N₂O₈, Molecular Weight: 410.42 g/mol ).[1]
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Ion Formula Expected m/z Notes

[M+H]⁺ [C₁₉H₂₇N₂O₈]⁺ 411.17

Protonated molecule,

commonly observed in

positive ion ESI.

[M+Na]⁺ [C₁₉H₂₆N₂O₈Na]⁺ 433.15

Sodium adduct,

frequently observed in

ESI-MS.

[M+K]⁺ [C₁₉H₂₆N₂O₈K]⁺ 449.13

Potassium adduct,

can be observed

depending on sample

purity and solvent.

[M-Boc+H]⁺ [C₁₄H₁₉N₂O₆]⁺ 311.12

Fragment resulting

from the loss of the

Boc protecting group.

[M-OtBu+H]⁺ [C₁₅H₂₁N₂O₆]⁺ 325.14

Fragment resulting

from the loss of the

tert-butyl ester group.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent will depend on the

solubility of the compound. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.[3]
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¹H NMR Acquisition:

Record the spectrum at room temperature.

Use a standard pulse sequence.

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Record the spectrum using a proton-decoupled pulse sequence.

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

No special preparation is typically needed for solid samples.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.[5]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]

Data Processing: The acquired spectrum should be baseline-corrected and displayed in

terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent

such as methanol, acetonitrile, or a mixture with water.[7]

The sample must be free of non-volatile salts and buffers, which can interfere with the

ionization process.[7]

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a

standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[8][9]

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire spectra in both positive and negative ion modes to observe different adducts and

deprotonated molecules.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the ion of interest.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions. High-resolution mass

spectrometry can be used for accurate mass measurements to confirm the elemental

composition.
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Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

protected amino acid derivative like Boc-Asp(OtBu)-ONp.

Workflow for Spectroscopic Characterization of Boc-Asp(OtBu)-ONp
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Caption: Workflow for the Spectroscopic Characterization of Boc-Asp(OtBu)-ONp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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